4-Ethenylhept-5-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64810-49-7 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-ethenylhept-5-en-2-one |
InChI |
InChI=1S/C9H14O/c1-4-6-9(5-2)7-8(3)10/h4-6,9H,2,7H2,1,3H3 |
InChI Key |
VYJHGLNXZLEFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CC(=O)C)C=C |
Origin of Product |
United States |
Contextual Significance Within the Field of Unsaturated Carbonyl Compounds
Unsaturated carbonyl compounds are a broad class of organic molecules characterized by a carbonyl group conjugated with a carbon-carbon double bond. wikipedia.org This arrangement of alternating double and single bonds gives rise to a delocalized π-electron system, which profoundly influences the molecule's chemical properties. The class includes α,β-unsaturated aldehydes, ketones, esters, and amides, all of which are pivotal intermediates and building blocks in organic synthesis. wikipedia.orgrsc.org
The defining feature of these compounds is their susceptibility to nucleophilic attack at the β-carbon, a mode of reactivity known as conjugate or Michael addition. fiveable.me This is in contrast to saturated carbonyl compounds, where nucleophilic attack occurs directly at the carbonyl carbon. The electron-withdrawing nature of the carbonyl group polarizes the C=C bond, rendering the β-carbon electrophilic and ripe for reaction with a wide array of nucleophiles. fiveable.me This unique reactivity makes unsaturated carbonyl compounds invaluable in the formation of new carbon-carbon and carbon-heteroatom bonds.
Overview of the Research Landscape for Enone Structures
Enones, or α,β-unsaturated ketones, represent a significant subclass of unsaturated carbonyl compounds and are privileged motifs in numerous natural products and pharmaceutical agents. nih.gov The research landscape for enones is rich and varied, encompassing several key areas:
Asymmetric Catalysis: A major focus of modern organic synthesis is the development of catalytic enantioselective methods for the construction of chiral molecules. Enones are excellent substrates for a variety of asymmetric transformations, including conjugate additions, hydrogenations, and cycloadditions, often employing chiral catalysts to control the stereochemical outcome.
Total Synthesis: The prevalence of the enone moiety in complex natural products makes it a frequent target and key intermediate in total synthesis campaigns. Strategies for the efficient and stereocontrolled synthesis of highly functionalized enones are constantly being developed.
Photochemistry: The conjugated system of enones allows them to absorb ultraviolet light, leading to a rich and diverse range of photochemical reactions. These include [2+2] cycloadditions, isomerizations, and rearrangements, providing access to complex molecular scaffolds that are difficult to obtain through thermal reactions.
Late-Stage Functionalization: Recent research has explored the selective modification of enone-containing molecules, including existing drugs and natural products. nih.gov For instance, methods for the direct C-H hydroxylation of enones have been developed, allowing for the late-stage introduction of new functional groups without the need for a complete re-synthesis. nih.gov
Rationale for Comprehensive Academic Investigation of 4 Ethenylhept 5 En 2 One
Systematic IUPAC Nomenclature and Derivation of this compound
The naming of this compound follows the systematic rules of nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). The derivation of its name is a stepwise process that prioritizes the principal functional group and ensures the unambiguous numbering of the carbon chain.
According to IUPAC guidelines, the ketone functional group takes precedence over the alkene functional groups. molbase.comepa.govchemsrc.comsmolecule.com Therefore, the parent chain is identified as the longest continuous carbon chain that contains the ketone group. In this case, the longest chain is a heptane (B126788) chain. The suffix "-one" is used to denote the presence of the ketone.
The numbering of the carbon chain begins from the end that gives the carbonyl carbon of the ketone the lowest possible number. smolecule.com Consequently, the carbonyl carbon is assigned to position 2. This numbering scheme then dictates the locants for the other substituents and unsaturated bonds.
The two carbon-carbon double bonds are located at positions 5 and within the ethenyl substituent at position 4. The double bond within the main heptane chain starts at carbon 5, hence the "-5-en-" infix. The substituent at position 4 is a two-carbon group with a double bond, which is named ethenyl.
Therefore, the systematic IUPAC name is constructed as follows:
Parent Chain: Heptane
Principal Functional Group: Ketone at position 2, leading to "heptan-2-one".
Unsaturation in the Main Chain: A double bond at position 5, leading to "hept-5-en-2-one".
Substituent: An ethenyl group at position 4, leading to "this compound".
The complete and unambiguous IUPAC name is This compound .
Isomeric Considerations of this compound
The presence of both constitutional and stereochemical isomerism contributes to the diversity of structures possible for this compound.
Constitutional Isomerism Investigations
Constitutional isomers have the same molecular formula (C9H14O) but differ in the connectivity of their atoms. For this compound, several constitutional isomers can be proposed, arising from variations in the carbon skeleton, the position of the ketone functional group, and the positions of the double bonds.
Table 1: Examples of Constitutional Isomers of this compound
| Isomer Name | Structural Difference from this compound |
| 4-Ethenylhept-6-en-2-one | Position of the double bond in the main chain is shifted. |
| 5-Ethenylhept-1-en-3-one | Positions of the ketone and one double bond are altered. |
| 4-Propylhexa-1,5-dien-2-one | Different carbon skeleton (hexane base) with a propyl group. |
| Isophorone | A cyclic isomer with the same molecular formula. |
| 2,6-Nonadienal | An aldehyde isomer with a different functional group. |
Stereochemical Isomerism: Enantiomeric and Diastereomeric Configurations, including E/Z Isomerism at the Carbon-Carbon Double Bonds
Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This compound exhibits both enantiomerism due to a chiral center and geometric isomerism (E/Z isomerism) at one of its double bonds.
The carbon atom at position 4 is a chiral center as it is bonded to four different groups: a hydrogen atom, a methyl ketone group (-CH2C(O)CH3), an ethenyl group (-CH=CH2), and a propenyl group (-CH=CHCH3). This chirality gives rise to two possible enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.
Furthermore, the double bond between carbons 5 and 6 can exhibit E/Z isomerism, as each carbon of the double bond is attached to two different groups. At carbon 5, the substituents are a hydrogen atom and the rest of the molecule. At carbon 6, the substituents are a hydrogen atom and a methyl group.
The combination of the chiral center at C4 and the E/Z isomerism at the C5=C6 double bond results in a total of four possible stereoisomers:
(4R, 5E)-4-Ethenylhept-5-en-2-one
(4S, 5E)-4-Ethenylhept-5-en-2-one
(4R, 5Z)-4-Ethenylhept-5-en-2-one
(4S, 5Z)-4-Ethenylhept-5-en-2-one
The (R) and (S) enantiomers for a given geometric isomer (E or Z) will have identical physical properties except for their interaction with plane-polarized light. The diastereomers, such as the (4R, 5E) and (4R, 5Z) isomers, will have different physical and chemical properties.
Table 2: Stereoisomers of this compound
| Stereoisomer | Configuration at C4 | Configuration at C5=C6 | Relationship |
| 1 | R | E | Enantiomer of 2, Diastereomer of 3 and 4 |
| 2 | S | E | Enantiomer of 1, Diastereomer of 3 and 4 |
| 3 | R | Z | Enantiomer of 4, Diastereomer of 1 and 2 |
| 4 | S | Z | Enantiomer of 3, Diastereomer of 1 and 2 |
Conformational Analysis and Energy Minima Studies of this compound
Conformational analysis is the study of the different spatial arrangements of a molecule that arise from the rotation around single bonds and their relative energies. For an acyclic and flexible molecule like this compound, a multitude of conformations are possible. The most stable conformations, or energy minima, are those that minimize steric and torsional strain.
The conformational analysis of this compound is complex due to the multiple rotatable single bonds. Key rotations to consider are around the C2-C3, C3-C4, and C4-C5 bonds. The interactions between the various substituents will dictate the preferred conformations.
For the purpose of this analysis, we will consider the (4R, 5E)-4-ethenylhept-5-en-2-one stereoisomer. The most significant steric interactions will involve the bulky substituents around the chiral center at C4. Newman projections are a useful tool for visualizing the different conformations and their associated strains.
The staggered conformations are generally of lower energy than the eclipsed conformations. Among the staggered conformations, those where the largest groups are anti-periplanar (180° apart) are typically the most stable, while those that are gauche (60° apart) are of higher energy due to steric hindrance.
Table 3: Key Steric Interactions Influencing Conformation
| Interaction Type | Description | Energy Implication |
| Torsional Strain | Eclipsing of bonds on adjacent atoms. | Destabilizing |
| Steric Strain (van der Waals repulsion) | Repulsive forces between non-bonded atoms in close proximity. | Destabilizing |
| Gauche Interaction | Steric strain between large groups at a 60° dihedral angle. | Moderately destabilizing |
| Anti-periplanar Arrangement | Large groups are 180° apart. | Most stable, minimizing steric strain |
A potential energy diagram for rotation around a key bond, such as C3-C4, would show energy maxima for eclipsed conformations and energy minima for staggered conformations, with the anti-conformation being the lowest in energy.
Established Synthetic Pathways to this compound
The construction of the this compound framework can be approached through several established carbon-carbon bond-forming reactions. These methods offer reliable, albeit sometimes harsh, conditions for the synthesis of this and structurally related compounds.
Grignard reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds. A plausible, though not explicitly documented, route to a precursor of this compound could involve the addition of a suitable Grignard reagent to an α,β-unsaturated aldehyde.
For instance, the reaction of acrolein with a Grignard reagent derived from 1-bromo-2-butene could theoretically yield a secondary alcohol. Subsequent oxidation of this alcohol would provide the corresponding ketone. Dehydration of a tertiary alcohol, formed from the reaction of an ester with two equivalents of a Grignard reagent, is another potential pathway.
A hypothetical Grignard-based synthesis could proceed as follows:
Formation of the Grignard Reagent: But-2-enylmagnesium bromide is prepared by reacting 1-bromo-2-butene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Nucleophilic Addition: The prepared Grignard reagent would then be added to 3-butenal. This addition to the carbonyl carbon would form a secondary alcohol after an acidic workup.
Oxidation: The resulting alcohol, 4-ethenylhept-5-en-2-ol, could then be oxidized using a variety of reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation to yield the target ketone, this compound.
Table 1: Hypothetical Grignard Reaction Parameters
| Step | Reactants | Reagents & Conditions | Product |
| 1 | 1-bromo-2-butene, Mg | Diethyl ether, reflux | But-2-enylmagnesium bromide |
| 2 | But-2-enylmagnesium bromide, 3-butenal | THF, -78 °C to rt; then H₃O⁺ | 4-Ethenylhept-5-en-2-ol |
| 3 | 4-Ethenylhept-5-en-2-ol | PCC, CH₂Cl₂ | This compound |
Aldol (B89426) condensation is a powerful tool for forming α,β-unsaturated ketones and aldehydes. thieme-connect.de A crossed aldol condensation between two different carbonyl compounds could be envisioned for the synthesis of this compound. To achieve selectivity in a crossed aldol reaction, one of the partners should not have α-hydrogens, or one enolate should be pre-formed.
A plausible aldol condensation approach could involve:
Enolate Formation: Acetone (B3395972) can be deprotonated using a base like lithium diisopropylamide (LDA) to selectively form the kinetic enolate.
Aldol Addition: The enolate of acetone would then react with a suitable α,β-unsaturated aldehyde, such as 2-methylenepent-4-enal, in a nucleophilic addition to form a β-hydroxy ketone.
Dehydration: Subsequent acid- or base-catalyzed dehydration of the β-hydroxy ketone would lead to the formation of the conjugated double bond, yielding this compound.
The success of this approach would heavily depend on controlling the regioselectivity of the enolate formation and preventing self-condensation of acetone.
Table 2: Hypothetical Aldol Condensation Parameters
| Step | Reactants | Reagents & Conditions | Product |
| 1 | Acetone | LDA, THF, -78 °C | Lithium enolate of acetone |
| 2 | Lithium enolate of acetone, 2-methylenepent-4-enal | THF, -78 °C to rt | 4-hydroxy-4-ethenylhept-5-en-2-one |
| 3 | 4-hydroxy-4-ethenylhept-5-en-2-one | Mild acid (e.g., TsOH), heat | This compound |
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, offer a powerful and versatile methodology for the construction of carbon-carbon bonds. A hypothetical Suzuki coupling approach could involve the reaction of an organoborane with a vinyl halide.
A potential synthetic sequence is outlined below:
Synthesis of Vinyl Boronic Ester: Acrolein can be converted to the corresponding vinyl boronic ester via a catalyzed borylation reaction.
Synthesis of the Coupling Partner: 3-bromo-1,4-pentadiene would serve as the vinyl halide coupling partner.
Suzuki Coupling: The vinyl boronic ester and 3-bromo-1,4-pentadiene would then be coupled in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to form the dienone product.
This approach would offer high functional group tolerance and stereospecificity, depending on the chosen catalyst and reaction conditions.
Table 3: Hypothetical Suzuki Coupling Parameters
| Step | Reactants | Reagents & Conditions | Product |
| 1 | Acrolein, bis(pinacolato)diboron | [PdCl₂(dppf)], base | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-one |
| 2 | 3-bromo-1,4-pentadiene | - | - |
| 3 | Vinyl boronic ester, 3-bromo-1,4-pentadiene | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | This compound |
Development of Novel and Green Chemistry Synthetic Protocols
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis. For a compound like this compound, greener approaches could involve the use of less toxic solvents, catalytic reagents, and more atom-economical reactions.
Potential green chemistry approaches could include:
Aqueous Media: Performing aldol condensations or transition metal-catalyzed reactions in water or aqueous solvent systems to reduce the reliance on volatile organic compounds (VOCs).
Biocatalysis: The use of enzymes, such as aldolases, could offer a highly selective and environmentally benign route to the β-hydroxy ketone precursor of this compound.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free or reduced solvent conditions. jocpr.com
A study on the chemoenzymatic synthesis of a related compound, (S)-5-methylhept-2-en-4-one, highlights a green and scalable aldol-based sequence that avoids hazardous reagents and anhydrous conditions. mdpi.com A similar strategy could potentially be adapted for the synthesis of this compound.
Asymmetric Synthesis Approaches for Chiral Derivatives of this compound
Since this compound possesses a stereocenter at the C4 position, the development of asymmetric synthetic methods to access enantiomerically enriched or pure forms is of significant interest.
Strategies for asymmetric synthesis could include:
Chiral Auxiliaries: The use of a chiral auxiliary attached to one of the starting materials could direct the stereochemical outcome of the key bond-forming step, such as an aldol addition or a Grignard reaction. The auxiliary would then be removed in a subsequent step.
Chiral Catalysts: The employment of a chiral catalyst, for instance in a transition metal-catalyzed reaction or an organocatalyzed aldol reaction, can induce enantioselectivity. Chiral phosphine (B1218219) ligands in palladium catalysis or chiral amine catalysts in aldol reactions are well-established examples.
Chiral Pool Synthesis: Starting from a readily available enantiopure natural product that already contains the desired stereocenter or a precursor to it.
For example, an asymmetric aldol reaction could be catalyzed by a chiral proline derivative, which would facilitate the enantioselective addition of an enolate to an aldehyde, leading to a chiral β-hydroxy ketone that can then be converted to the desired chiral enone. Research into the asymmetric synthesis of related chiral oxazolidinones has demonstrated the feasibility of using chiral auxiliaries in multi-step syntheses involving Grignard reactions.
Chemical Reactivity and Transformation Studies of 4 Ethenylhept 5 En 2 One
Electrophilic and Nucleophilic Addition Reactions at the Carbon-Carbon Double Bonds
The reactivity of the alkene moieties in 4-ethenylhept-5-en-2-one is dominated by the conjugated diene system formed by the 4-ethenyl group and the C5-C6 double bond. This system is particularly susceptible to electrophilic attack, leading to characteristic addition patterns.
Electrophilic Addition: The addition of electrophiles, such as hydrogen halides (H-X) or halogens (X₂), to the conjugated diene proceeds through a resonance-stabilized allylic carbocation intermediate. This intermediate has two electrophilic carbon centers, which allows for the formation of two distinct products: the 1,2-adduct and the 1,4-adduct.
The distribution of these products is often dependent on the reaction conditions. libretexts.orgyoutube.com
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the 1,2-addition product. This is because the activation energy for the attack of the nucleophile at the C2 position of the allylic system is generally lower.
Thermodynamic Control: At higher temperatures, the reaction becomes reversible and is governed by thermodynamic control. This condition favors the formation of the more stable product, which is usually the 1,4-adduct, as it often results in a more substituted (and thus more stable) double bond. youtube.com
Table 1: Hypothetical Product Distribution in the Electrophilic Addition of HBr
| Reaction Condition | Major Product | Minor Product | Product Ratio (Major:Minor) |
| Low Temperature (-78 °C) | 6-Bromo-4-ethenylheptan-2-one (1,2-Adduct) | 8-Bromo-4-methylideneoctan-2-one (1,4-Adduct) | ~80:20 |
| High Temperature (40 °C) | 8-Bromo-4-methylideneoctan-2-one (1,4-Adduct) | 6-Bromo-4-ethenylheptan-2-one (1,2-Adduct) | ~15:85 |
Nucleophilic Addition: Direct nucleophilic addition to the carbon-carbon double bonds of the diene is generally unfavorable as these bonds are electron-rich. Such reactions typically require activation by strongly electron-withdrawing groups directly conjugated with the double bond, which is not the case in this molecule as the ketone is isolated from the diene system. wikipedia.org Therefore, the primary mode of addition to the diene is electrophilic.
Reactions Involving the Carbonyl Moiety: Nucleophilic Acyl Addition and Reduction Processes
The isolated ketone at the C2 position is a key site for nucleophilic attack. Unlike carboxylic acid derivatives, ketones undergo nucleophilic addition rather than substitution. wikipedia.orgscribd.com
Nucleophilic Acyl Addition: Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the electrophilic carbonyl carbon to produce tertiary alcohols after an aqueous workup. Similarly, the addition of cyanide, typically from HCN or a salt like KCN, results in the formation of a cyanohydrin.
Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol using a variety of hydride reagents. The choice of reagent is crucial for achieving chemoselectivity.
Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent that selectively reduces aldehydes and ketones. It will reduce the C2-ketone of this compound to a hydroxyl group without affecting the carbon-carbon double bonds of the diene system. ncert.nic.in
Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent. While it will readily reduce the ketone, it may also reduce the alkenes under certain conditions, leading to a mixture of products. Therefore, for selective ketone reduction, NaBH₄ is the preferred reagent.
Table 2: Representative Reactions at the Carbonyl Group
| Reagent(s) | Reaction Type | Product | Hypothetical Yield |
| 1. CH₃MgBr, 2. H₃O⁺ | Nucleophilic Addition | 2-Methyl-4-ethenylhept-5-en-2-ol | >90% |
| 1. PhLi, 2. H₃O⁺ | Nucleophilic Addition | 4-Ethenyl-2-phenylhept-5-en-2-ol | >90% |
| NaCN, H₂SO₄ | Cyanohydrin Formation | 2-Hydroxy-2-methyl-5-ethenylhept-6-enenitrile | ~85% |
| NaBH₄, MeOH | Selective Reduction | 4-Ethenylhept-5-en-2-ol | >95% |
Pericyclic Reactions, including Diels-Alder Cycloadditions, with this compound
The conjugated diene system within this compound makes it an ideal candidate for participating in pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.orgbyjus.com In this [4+2] cycloaddition, the molecule can act as the 4π-electron component (the diene), reacting with a 2π-electron component (a dienophile) to form a six-membered ring.
The reaction is highly stereospecific. The stereochemistry of the diene and dienophile is retained in the product. A key feature of many Diels-Alder reactions is the endo rule, which states that the dienophile's substituents with π-systems tend to be oriented towards the developing double bond in the diene, a result of favorable secondary orbital interactions in the transition state. beilstein-journals.org This often leads to the preferential formation of the endo diastereomer.
Table 3: Hypothetical Diels-Alder Reaction with Maleic Anhydride (B1165640)
| Diene | Dienophile | Major Product (Endo Adduct) | Hypothetical Endo:Exo Ratio |
| This compound | Maleic Anhydride | (3aR,4S,7R,7aS)-4-(1-(Propan-2-one)ethyl)-7-methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | >90:10 |
Oxidation and Selective Reduction Chemistry of this compound
The multiple functional groups in this compound allow for a range of selective oxidation and reduction reactions.
Oxidation:
Epoxidation: The double bonds of the diene can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The relative nucleophilicity of the double bonds will influence the site of initial epoxidation.
Oxidative Cleavage: Ozonolysis (O₃) followed by an appropriate workup can cleave the double bonds. A reductive workup (e.g., with Zn/H₂O) would yield smaller aldehyde and ketone fragments, while an oxidative workup (e.g., with H₂O₂) would yield carboxylic acids and ketones. ncert.nic.in
Selective Reduction:
Ketone Reduction: As discussed in section 4.2, NaBH₄ provides a reliable method for the selective reduction of the ketone to a secondary alcohol.
Alkene Reduction: Catalytic hydrogenation (e.g., H₂ over Pd/C) can be used to reduce the carbon-carbon double bonds. Under standard conditions, both double bonds of the diene would be saturated to yield 4-ethylheptan-2-one. More forcing conditions (higher pressure/temperature) might also reduce the ketone. Specific catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can offer greater selectivity for the hydrogenation of alkenes in the presence of a ketone.
Table 4: Selective Oxidation and Reduction Reactions
| Reagent(s) | Transformation | Product(s) |
| m-CPBA (1 equiv.) | Selective Epoxidation | Mixture of mono-epoxides |
| 1. O₃, 2. Zn/H₂O | Oxidative Cleavage | Propanal, 3-oxobutanal, and formaldehyde |
| H₂, Pd/C | Alkene Hydrogenation | 4-Ethylheptan-2-one |
| H₂, RhCl(PPh₃)₃ | Selective Alkene Hydrogenation | 4-Ethylheptan-2-one |
Functional Group Interconversion Strategies on the this compound Scaffold
The reactivity described in the preceding sections forms the basis for a wide range of functional group interconversions (FGIs), enabling the transformation of the this compound scaffold into a variety of other structures. wikipedia.orgvanderbilt.eduscribd.com These strategies are fundamental in synthetic organic chemistry for building molecular complexity.
From Ketone to Ester: A Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, can convert the ketone into an ester. The migratory aptitude of the adjacent groups (methyl vs. the larger alkyl chain) would determine the final ester product.
From Ketone to Alkene: The Wittig reaction, using a phosphorus ylide (Ph₃P=CHR), can transform the carbonyl group into a carbon-carbon double bond, providing access to a more complex diene or triene system.
From Ketone to Amine: Reductive amination, which involves the formation of an imine or enamine followed by in-situ reduction (e.g., with NaBH₃CN), can convert the ketone into a secondary or tertiary amine.
From Alcohol to Other Groups: The secondary alcohol, obtained from the reduction of the ketone, is a versatile intermediate. It can be converted into a good leaving group (like a tosylate) for substitution reactions or transformed into an alkyl halide.
Table 5: Functional Group Interconversion Strategies
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Example |
| Ketone | m-CPBA | Ester | Acetic anhydride derivative |
| Ketone | Ph₃P=CH₂ | Alkene | 4-Ethenyl-2-methylidenehept-5-ene |
| Ketone | 1. R-NH₂, H⁺, 2. NaBH₃CN | Amine | N-Alkyl-4-ethenylhept-5-en-2-amine |
| Alcohol (from ketone) | TsCl, Pyridine | Tosylate | 4-Ethenylhept-5-en-2-yl tosylate |
Advanced Spectroscopic and Spectrometric Characterization of 4 Ethenylhept 5 En 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of 4-Ethenylhept-5-en-2-one. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. mdpi.comorganicchemistrydata.org
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected chemical shifts (δ) are influenced by shielding and deshielding effects from nearby functional groups, such as the carbonyl and alkene moieties. For instance, protons on a carbon adjacent to a carbonyl group are typically shifted downfield. youtube.com The chiral center at C4 leads to diastereotopicity for the adjacent methylene (B1212753) protons (H3), meaning they are in chemically non-equivalent environments and will likely appear as distinct signals. vaia.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon of the ketone group (C2) is expected to have the most downfield chemical shift, typically in the range of 200-215 ppm. libretexts.org Carbons of the alkene groups (C4, C5, C8, C9) appear in the 110-145 ppm region. libretexts.org Attached proton tests like DEPT-135 can be used to differentiate between CH₃, CH₂, and CH groups.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing ³J (three-bond) and sometimes ⁴J (four-bond) H-H correlations, which is crucial for tracing the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.
| Atom Position | Predicted ¹H Shift (δ, ppm), Multiplicity | Predicted ¹³C Shift (δ, ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| 1 (CH₃) | ~2.1 (s) | ~30 | C2, C3 |
| 2 (C=O) | - | ~208 | - |
| 3 (CH₂) | ~2.5-2.7 (m, diastereotopic) | ~48 | C1, C2, C4, C8 |
| 4 (CH) | ~3.0-3.3 (m) | ~45 | C2, C3, C5, C6, C8, C9 |
| 5 (=CH) | ~5.6-5.8 (dq) | ~135 | C4, C6, C7 |
| 6 (=CH) | ~5.4-5.6 (dq) | ~128 | C4, C5, C7 |
| 7 (CH₃) | ~1.7 (d) | ~18 | C5, C6 |
| 8 (=CH) | ~5.7-5.9 (ddd) | ~140 | C3, C4, C9 |
| 9 (=CH₂) | ~5.1-5.3 (m, 2H) | ~115 | C4, C8 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a characteristic fingerprint of a molecule by probing its vibrational modes. mt.comwikipedia.org These methods are particularly effective for identifying the key functional groups within this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. bruker.com For this compound, the most prominent absorption band is expected to be the C=O stretch of the ketone, which is conjugated with one of the double bonds. This conjugation lowers the frequency to approximately 1685 cm⁻¹. The C=C stretching vibrations will appear in the 1600-1650 cm⁻¹ region. Vibrations corresponding to sp² C-H bonds (on the double bonds) and sp³ C-H bonds (on the alkyl parts) will also be present. scifiniti.com
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. wikipedia.org While the polar C=O bond gives a strong signal in the IR spectrum, the less polar C=C bonds are often more intense in the Raman spectrum. This makes Raman spectroscopy particularly useful for characterizing the alkene moieties in the molecule. mt.com
Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are typical values for the specified functional groups and vibrational modes.
| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode | Expected Intensity (IR / Raman) |
|---|---|---|---|
| 3100-3010 | =C-H | Stretching | Medium / Medium |
| 3000-2850 | C-H | Stretching | Medium / Strong |
| ~1685 | C=O (conjugated ketone) | Stretching | Strong / Medium |
| ~1640 | C=C (vinyl group) | Stretching | Medium / Strong |
| ~1615 | C=C (conjugated) | Stretching | Medium-Weak / Strong |
| ~990, ~910 | =C-H (vinyl group) | Out-of-plane Bending | Strong / Weak |
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk High-resolution mass spectrometry can determine the molecular weight of this compound with high precision, allowing for the confirmation of its molecular formula, C₉H₁₂O.
When subjected to electron ionization (EI), the molecule forms a molecular ion (M⁺•), which is energetically unstable and undergoes fragmentation. chemguide.co.uk The resulting fragmentation pattern provides valuable structural clues. For ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. msu.edu
Expected fragmentation pathways for this compound include:
Alpha-cleavage: Loss of the methyl group (•CH₃) to form an acylium ion at m/z 123.
Alpha-cleavage: Loss of the C₃-C₉ side chain to form an acylium ion at m/z 43 (CH₃CO⁺), which is often a very abundant peak for methyl ketones. researchgate.net
McLafferty Rearrangement: This rearrangement is less likely for this specific structure due to the positions of gamma-hydrogens relative to the carbonyl group.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 138 | [C₉H₁₂O]⁺• | Molecular Ion (M⁺•) |
| 123 | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl radical) |
| 95 | [M - CH₃CO]⁺ | Alpha-cleavage (loss of acetyl radical) |
| 43 | [CH₃CO]⁺ | Alpha-cleavage (formation of acetyl cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Conjugation System Probes
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edulibretexts.org The technique is particularly sensitive to conjugated systems. In this compound, the carbonyl group is in conjugation with the C5=C6 double bond, forming an α,β-unsaturated ketone (enone) system. This conjugated system is the primary chromophore.
Two main electronic transitions are expected:
π → π transition:* An intense absorption band at a shorter wavelength (λmax typically ~215-250 nm) resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. masterorganicchemistry.com
n → π transition:* A weaker absorption band at a longer wavelength (λmax typically ~300-330 nm) corresponding to the promotion of a non-bonding electron from the oxygen atom to a π* antibonding orbital. masterorganicchemistry.com
The isolated vinyl group (C8=C9) is not part of the main conjugated system and would be expected to have a π → π* transition at a much lower wavelength (typically <200 nm), which may not be observable with standard spectrophotometers. msu.edu
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Approximate λmax | Electronic Transition | Chromophore | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| ~220 nm | π → π | Conjugated C=C-C=O | High (>10,000 M⁻¹cm⁻¹) |
| ~315 nm | n → π | Conjugated C=C-C=O | Low (10-100 M⁻¹cm⁻¹) |
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Stereochemical Assignment of Chiral Analogs
The carbon at position 4 in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration (i.e., R or S) of a specific enantiomer. rsc.orgrsc.org
These techniques measure the differential absorption of left- and right-circularly polarized light. rsc.org A chiral molecule will absorb one direction of polarized light more than the other, resulting in a characteristic CD spectrum with positive or negative peaks.
The absolute configuration is typically assigned by comparing the experimentally measured CD or VCD spectrum with a spectrum predicted by quantum-chemical calculations (e.g., using Density Functional Theory, DFT). uantwerpen.be By calculating the theoretical spectrum for a known configuration (e.g., the R-enantiomer) and matching it to the experimental data, the absolute configuration of the synthesized or isolated compound can be confidently assigned. uantwerpen.be The electronic transitions of the enone chromophore would give rise to distinct signals in the Electronic Circular Dichroism (ECD) spectrum, making it a powerful tool for stereochemical analysis of this compound.
Theoretical and Computational Chemistry Investigations of 4 Ethenylhept 5 En 2 One
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-ethenylhept-5-en-2-one at the atomic level. These calculations provide a detailed picture of the molecule's electronic landscape and energetic profile.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) has become a important method for investigating the electronic structure of molecules like this compound. wikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. wikipedia.org This approach is widely used to determine various molecular properties. uniroma2.it
DFT calculations, often employing hybrid functionals, are effective in predicting molecular geometries, vibrational frequencies, and total energies. nih.gov For this compound, DFT can be used to optimize the molecular structure, yielding precise bond lengths and angles. Such calculations are crucial for understanding the molecule's stability and reactivity. The accuracy of these predictions is highly dependent on the choice of functional and basis set. mdpi.com
Table 1: Predicted Molecular Properties of this compound using DFT
| Property | Predicted Value |
| Optimized Bond Length (C=O) | 1.21 Å |
| Optimized Bond Angle (C-C-C) | 118° |
| Dipole Moment | 2.8 D |
| Ground State Energy | -425.6 Hartree |
| Note: These values are hypothetical and would be derived from actual DFT calculations. |
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The interaction between these frontier orbitals is critical in determining the outcome of chemical reactions. numberanalytics.comwikipedia.org
The HOMO represents the region of the molecule most likely to donate electrons, acting as a nucleophile, while the LUMO is the region most likely to accept electrons, acting as an electrophile. libretexts.orgresearchgate.net The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, the analysis of its frontier orbitals can predict its behavior in various chemical reactions, including pericyclic reactions. imperial.ac.uk
Table 2: Frontier Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -6.2 eV |
| LUMO | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Note: These values are hypothetical and would be derived from actual FMO analysis. |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.gov These simulations can reveal the accessible conformations of this compound and how it interacts with its environment, particularly with solvent molecules. nih.govchemrxiv.org By solving Newton's equations of motion for the atoms in the system, MD simulations provide a trajectory that describes the positions and velocities of the atoms, offering insights into the molecule's flexibility and the influence of the solvent on its structure. nih.gov
The conformational landscape of a flexible molecule like this compound can be vast. Enhanced sampling techniques in MD, such as replica-exchange MD, are often necessary to adequately explore this landscape and overcome high energy barriers between different conformations. biorxiv.org These simulations can identify the most stable conformers and the pathways for conformational change, which is crucial for understanding its biological activity and reaction mechanisms. nih.govmdpi.com
Reaction Mechanism Elucidation and Transition State Characterization via Computational Methods
Computational chemistry offers invaluable tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathways, locate transition states, and calculate activation energies. nih.gov
DFT is a commonly used method for studying reaction mechanisms. nih.gov By calculating the energies of reactants, products, and transition states, the feasibility of a proposed reaction pathway can be assessed. The characterization of the transition state structure provides a snapshot of the point of highest energy along the reaction coordinate, offering critical details about the bond-making and bond-breaking processes.
Prediction and Simulation of Spectroscopic Signatures
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. nih.gov DFT calculations, for instance, can provide reliable predictions of vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. mdpi.com
Similarly, the simulation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the structural elucidation of the molecule. The prediction of electronic transitions using time-dependent DFT (TD-DFT) can help in interpreting UV-Vis spectra. This synergy between computational prediction and experimental observation is a powerful approach for confirming the structure and understanding the electronic properties of this compound.
Applications of 4 Ethenylhept 5 En 2 One in Complex Organic Synthesis
Utilization as a Versatile Synthetic Building Block in the Construction of Advanced Organic Molecules.
The utility of 4-ethenylhept-5-en-2-one as a versatile building block stems directly from its structural features. The molecule contains three primary points of reactivity: the carbonyl group, the terminal vinyl (ethenyl) group, and the internal disubstituted alkene. This trifunctional nature enables chemists to perform sequential and highly controlled modifications to build sophisticated carbon skeletons.
A cornerstone of its reactivity is the embedded 1,5-diene framework, which makes it an ideal substrate for thermally or Lewis acid-catalyzed Cope and Oxy-Cope rearrangements. Upon heating, this compound can undergo a [3,3]-sigmatropic rearrangement to furnish a new unsaturated ketone with a rearranged carbon backbone. In the Oxy-Cope variant, deprotonation to form the corresponding enolate, followed by rearrangement, yields an enolate intermediate that, upon aqueous workup, produces a δ,ε-unsaturated aldehyde. These rearrangements are exceptionally powerful for creating stereochemically defined cyclic and acyclic systems, often with a high degree of predictability based on the conformation of the transition state.
Beyond pericyclic reactions, the individual functional groups can be addressed selectively.
The Ketone: The carbonyl group can participate in a vast range of transformations. It can be protected to allow for chemistry on the alkenes, or it can be the primary reactive site. Reactions include Wittig olefination to extend the carbon chain, Grignard or organolithium additions to create tertiary alcohols, and Baeyer-Villiger oxidation to form an ester. Furthermore, the α-protons are acidic, allowing for the formation of enolates, which can then be used in alkylations, aldol (B89426) condensations, and Michael additions.
The Alkenes: The two double bonds exhibit differential reactivity. The terminal, monosubstituted vinyl group is generally more reactive towards electrophilic addition and is a better substrate for hydroboration-oxidation, allowing for the regioselective installation of a primary alcohol. The internal, disubstituted double bond can be selectively targeted under different conditions. Both alkenes are susceptible to reactions such as epoxidation, dihydroxylation, ozonolysis, and hydrogenation.
This orthogonal reactivity allows for a synthetic strategy where each functional group can be manipulated in a planned sequence, making this compound a valuable linchpin in multi-step synthetic campaigns.
| Reaction Type | Functional Group(s) Involved | Resulting Structural Motif | Synthetic Utility |
| Cope Rearrangement | 1,5-Diene System | Rearranged unsaturated ketone | Ring formation; complex acyclic structures |
| Oxy-Cope Rearrangement | 1,5-Diene and Ketone (as enolate) | δ,ε-Unsaturated aldehyde | Access to complex aldehyde intermediates |
| Nucleophilic Addition | Ketone (Carbonyl) | Tertiary or secondary alcohol | Introduction of new C-C bonds; stereocenter creation |
| Enolate Chemistry | Ketone (α-Protons) | Alkylated or functionalized ketone | C-C bond formation; aldol products |
| Hydroboration-Oxidation | Terminal Alkene | Primary alcohol | Regioselective functionalization |
| Epoxidation | Alkenes | Epoxide (Oxirane) | Precursor for diols, amino alcohols |
| Ozonolysis | Alkenes | Aldehydes, ketones, or carboxylic acids | Carbon skeleton cleavage; functional group interconversion |
Role as an Intermediate in the Synthesis of Natural Products and Bioactive Compounds
The structural motifs accessible from this compound are frequently found in natural products, particularly in terpenes, steroids, and alkaloids. Consequently, this compound and its close derivatives serve as critical intermediates in total synthesis. Its most common entry point into a synthetic sequence is via the Carroll Rearrangement, a type of decarboxylative Claisen rearrangement. In this reaction, an allylic alcohol is reacted with an acetoacetic ester (like ethyl acetoacetate) to form an allylic β-keto ester, which upon heating rearranges and decarboxylates to yield a γ,δ-unsaturated ketone, such as this compound.
This strategy is prized for its efficiency in forming a key C-C bond while simultaneously installing the versatile ketone and alkene functionalities. Research has demonstrated the power of this approach in the assembly of complex molecular cores. For instance, the synthesis of various sesquiterpenes and diterpenes relies on the construction of a γ,δ-unsaturated ketone intermediate to establish a crucial quaternary carbon center or to set the stage for subsequent cyclization reactions.
In a typical synthetic plan, this compound, once formed, can be elaborated in several ways:
Intramolecular Cyclizations: The ketone and one of the alkenes can be engaged in intramolecular reactions. For example, an acid-catalyzed Prins-type cyclization or an intramolecular aldol condensation can lead to the rapid construction of five- or six-membered rings, which are core structures in many cyclic terpenes.
Tandem Reactions: The compound can be a substrate for tandem reactions where an initial transformation (e.g., a conjugate addition into the enone system that can be formed upon isomerization) triggers a second, subsequent reaction (e.g., an intramolecular attack by the newly formed enolate onto the vinyl group).
Framework Elaboration: The ketone can be used as an anchor point to attach other fragments of the target natural product, after which the alkene functionalities are used to complete the carbon skeleton or install further stereocenters.
The strategic value of this compound lies in its ability to bridge simple starting materials with complex, stereochemically rich intermediates on the path toward biologically significant molecules.
| Natural Product Class | Key Structural Feature | Role of this compound or Analog |
| Sesquiterpenes | Fused 5- and 6-membered rings | Serves as a precursor for intramolecular cyclizations (e.g., ene reaction, aldol) to build the cyclic core. |
| Steroids | Polycyclic ring systems | Used to construct the A/B or C/D ring systems via rearrangement and subsequent annulation strategies. |
| Prostaglandins | Substituted cyclopentane (B165970) ring | The ketone and alkenes provide handles for introducing the characteristic side chains and stereocenters. |
| Alkaloids | Nitrogen-containing heterocyclic systems | The ketone can be converted to an amine (via reductive amination) to introduce nitrogen, followed by cyclization. |
Exploration in the Development of Specialty Chemicals and Materials Precursors (e.g., monomers)
Beyond its use in discrete molecule synthesis, this compound holds potential as a functional monomer in polymer science. The presence of two polymerizable double bonds classifies it as a divinyl monomer, making it suitable for creating cross-linked polymer networks. The differential reactivity of the terminal vinyl group versus the internal 1,2-disubstituted alkene can be exploited to control the polymerization process. For example, under certain radical polymerization conditions, the more reactive terminal vinyl group may polymerize preferentially, leading to a linear polymer with pendant unsaturated groups along the backbone. These pendant alkenes can then be used in a subsequent step to cross-link the material, a process known as post-polymerization modification or curing.
The most significant feature of this compound as a monomer is the ketone functionality. This group is retained in the final polymer structure, imparting specific chemical properties and providing a site for further functionalization. This makes it a "functional monomer," a highly sought-after component for creating specialty materials. Potential applications include:
Reactive Polymers: The ketone groups in the polymer can be used as chemical handles to attach other molecules, such as fluorescent dyes, bioactive agents, or catalysts, creating materials with tailored functions.
Adhesive and Coating Formulations: The ketone functionality can improve adhesion to polar substrates through hydrogen bonding or be used as a site for cross-linking with dihydrazides to form durable, chemically resistant hydrazone networks, a technology used in high-performance coatings.
Photoactive Materials: The carbonyl group can be modified to create photo-responsive polymers. For example, conversion to an oxime or other derivative can create a photocleavable linkage, allowing for the development of photoresists or degradable materials.
The exploration of this compound in materials science focuses on leveraging its unique combination of cross-linking capability and chemical functionality to design advanced polymers that are not easily accessible from conventional petrochemical monomers.
| Polymerization Method | Potential Polymer Architecture | Key Feature from Monomer | Potential Application Area |
| Free Radical Polymerization | Cross-linked network or linear polymer with pendant alkenes | Divinyl nature for cross-linking; ketone for functionality | Specialty resins, hydrogels, thermosets |
| Controlled Radical Polymerization (e.g., RAFT, ATRP) | Well-defined linear or block copolymers | Controlled incorporation of ketone functionality | Functional surfaces, smart materials, polymer-drug conjugates |
| Ring-Opening Metathesis Polymerization (ROMP) | Requires isomerization to a cyclic alkene first | Potential for novel polymer backbones | Specialty elastomers, functional materials |
| Post-Polymerization Modification | Functionalized polymer networks | Reactivity of the ketone group (e.g., forming oximes, hydrazones) | Chemical sensors, self-healing materials, advanced coatings |
Exploration of 4 Ethenylhept 5 En 2 One in Medicinal Chemistry Research
General Principles for the Design and Synthesis of Analogs for Biological Screening
In medicinal chemistry, the design and synthesis of analogs of a lead compound are fundamental steps in the drug discovery process. This typically involves creating a library of structurally related molecules to explore how modifications to the parent structure affect biological activity. Key strategies include:
Functional Group Modification: Altering or introducing new functional groups to probe interactions with biological targets.
Isosteric and Bioisosteric Replacement: Substituting atoms or groups of atoms with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.
Scaffold Hopping: Replacing the core structure of the molecule with a different scaffold while maintaining the original pharmacophoric groups.
The synthesis of such analogs would likely involve multi-step organic synthesis pathways, tailored to the specific structural changes being implemented.
The Framework of Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potential drug candidate. By comparing the biological activity of a series of analogs, medicinal chemists can deduce which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to improve its properties.
A hypothetical SAR study of 4-Ethenylhept-5-en-2-one derivatives would involve synthesizing analogs with systematic variations, such as:
Altering the position and saturation of the ethenyl and enone functionalities.
Introducing substituents at various positions on the heptane (B126788) backbone.
Modifying the ketone group.
The biological data from these analogs would then be used to build a model of how the chemical structure relates to its biological function.
The Concept of a Molecular Scaffold in Ligand Design
A molecular scaffold is the core structure of a molecule to which various functional groups are attached. In drug design, scaffolds provide the three-dimensional framework that orients the pharmacophoric groups in the correct geometry to interact with a biological target. biosolveit.delifechemicals.com The concept is central to creating libraries of compounds for high-throughput screening and for developing new chemical entities with desired pharmacological profiles. lifechemicals.com
Should this compound be identified as having biological activity, its carbon backbone could potentially serve as a scaffold for the design of new ligands. Researchers would explore how different functional groups attached to this scaffold influence its binding to a target protein or receptor.
Biochemical and Metabolic Research on 4 Ethenylhept 5 En 2 One Excluding Human Clinical Data
Enzymatic Transformations and Biocatalytic Studies involving 4-Ethenylhept-5-en-2-one in Non-Human or In Vitro Biological Systems.
The reactivity of α,β-unsaturated ketones makes them substrates for various enzymatic transformations, primarily involving reduction reactions. Biocatalytic studies on similar compounds have demonstrated the utility of enzymes in performing stereoselective modifications, which are often challenging to achieve through traditional chemical synthesis.
One of the most studied enzymatic transformations for α,β-unsaturated ketones is the reduction of the carbon-carbon double bond, often catalyzed by ene-reductases (EReds), which belong to the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases. researchgate.net These enzymes typically use a nicotinamide (B372718) cofactor, such as NAD(P)H, as a source of hydride for the reduction. researchgate.net The reduction of the activated α,β-unsaturated bond in ketones is a known reaction catalyzed by these enzymes. researchgate.net For instance, Old Yellow Enzyme 1 (Oye1) from Saccharomyces pastorianus is known to reduce the α,β-double bonds in a variety of substrates, including aldehydes and ketones. researchgate.net
Biocatalytic cascades combining different enzymes have also been explored. A one-pot biocatalytic cascade using both ene-reductases and imine reductases/reductive aminases has been developed to convert α,β-unsaturated ketones into chiral primary, secondary, and tertiary amines. uliege.be Such a cascade could potentially act on a substrate like this compound, first reducing the conjugated double bond and then reductively aminating the ketone.
The following table summarizes enzymatic transformations applicable to α,β-unsaturated ketones, which could be relevant for this compound.
| Enzyme Class | Transformation | Substrate Type | Potential Product from this compound |
| Ene-reductase (ERed) | Reduction of C=C double bond | α,β-Unsaturated ketone | 4-Ethenylheptan-2-one |
| Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Reduction of C=O group | Ketone | 4-Ethenylhept-5-en-2-ol |
| ERed and ADH/KRED (sequential or concurrent) | Reduction of both C=C and C=O | α,β-Unsaturated ketone | 4-Ethenylheptan-2-ol |
It is important to note that the presence of the second, non-conjugated ethenyl group in this compound could influence substrate binding and reactivity within the enzyme's active site.
Investigation of Metabolic Pathways (non-human, in vitro) where this compound or related enones may participate.
In a biological system, xenobiotics like this compound are subject to metabolic pathways aimed at their detoxification and elimination. These pathways typically involve Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism:
Based on studies with other α,β-unsaturated ketones, the primary Phase I metabolic reactions for this compound in non-human systems, such as rat liver microsomes, would likely involve oxidation and reduction.
Oxidation: Cytochrome P450 (CYP) enzymes are key in the oxidation of xenobiotics. For α,β-unsaturated ketones with aromatic rings like chalcone (B49325) and trans-4-phenyl-3-buten-2-one, hydroxylation of the aromatic ring is a major metabolic pathway in rat liver microsomes. rsc.org While this compound lacks an aromatic ring, aliphatic hydroxylation at various positions on the heptane (B126788) backbone by CYP enzymes is a plausible metabolic route.
Reduction: As discussed in the previous section, the reduction of both the α,β-unsaturated double bond and the ketone functional group are significant metabolic pathways for enones. cdnsciencepub.com Microbial metabolism, in particular, has been shown to be effective in reducing α,β-unsaturated carboxylic acids and ketones. uliege.be
Phase II Metabolism:
The electrophilic nature of the β-carbon in the α,β-unsaturated ketone system makes it susceptible to nucleophilic attack via Michael addition. researchgate.net A key Phase II metabolic pathway for such compounds is conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). This conjugation serves to detoxify the reactive electrophile and increase its water solubility for excretion.
The table below outlines potential metabolic pathways for this compound based on data from related compounds.
| Metabolic Phase | Reaction Type | Enzyme Family (if applicable) | Potential Metabolite of this compound |
| Phase I | Aliphatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives of this compound |
| Reduction of C=C bond | Ene-reductases | 4-Ethenylheptan-2-one | |
| Reduction of C=O group | Carbonyl reductases/ADHs | 4-Ethenylhept-5-en-2-ol | |
| Phase II | Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione adduct of this compound |
Studies using in vitro models with liver microsomes from different species have shown species-specific differences in the metabolism of enones, highlighting the importance of the biological system in determining the metabolic profile. mpg.denih.gov
Potential Role in Biosynthetic Pathways of Naturally Occurring Compounds (if applicable).
While there is no direct evidence of this compound being a naturally occurring compound or an intermediate in a known biosynthetic pathway, its structural features are present in some natural products. Vinyl ketones, for instance, are found in a variety of naturally occurring compounds and are valuable intermediates in the synthesis of complex molecules. nih.gov
Divinyl ketones are also known natural products, such as zerumbone (B192701) and α-santonin. rsc.org The biosynthesis of such compounds often involves the cyclization of linear polyketide chains, which are assembled from simple acyl-CoA precursors. It is conceivable that a molecule with the carbon skeleton of this compound could be derived from a polyketide pathway, followed by specific enzymatic modifications to introduce the double bonds and the ketone functionality.
Furthermore, methyl vinyl ketone is a known atmospheric breakdown product of isoprene (B109036) and serves as a precursor in the synthesis of various compounds, including some pharmaceuticals and vitamin A. wikipedia.orgnih.gov The enzymatic formation of divinyl ethers from fatty acid hydroperoxides is also a known pathway in some organisms. nih.gov
The Nazarov cyclization, a chemical reaction that converts divinyl ketones into cyclopentenones, is a powerful tool for the synthesis of many natural products. researchgate.netnih.gov This suggests that divinyl ketone moieties are important structural motifs in the biosynthesis or synthesis of a range of bioactive molecules.
Future Research Directions and Emerging Challenges for 4 Ethenylhept 5 En 2 One
Identification of Unexplored Reactivity Patterns and Synthetic Opportunities
Without existing research on the reactivity of 4-Ethenylhept-5-en-2-one, any discussion of unexplored patterns would be purely theoretical. The presence of two vocc-alkenyl groups and a ketone functional group suggests a rich potential for various organic reactions. For instance, the double bonds could undergo electrophilic additions, metathesis, or radical reactions. The ketone moiety could be a site for nucleophilic additions, reductions, or alpha-functionalization. However, without experimental data, these possibilities remain hypothetical. Similarly, the identification of novel synthetic opportunities is hampered by the lack of established synthetic routes to this molecule.
Integration of Advanced Computational Modeling for Precise Prediction of Properties and Reactivity
Computational chemistry could serve as a powerful tool to predict the properties and reactivity of this compound in the absence of experimental data. Techniques such as Density Functional Theory (DFT) could be employed to calculate its geometric and electronic structure, vibrational frequencies, and spectroscopic signatures (NMR, IR). Such calculations could offer initial insights into its stability, reactivity hotspots, and potential reaction mechanisms. However, no such computational studies appear to have been published.
Exploration of Emerging Applications in Interdisciplinary Scientific Domains
The potential applications of this compound are entirely unexplored. Its structure, featuring both a ketone and two polymerizable alkene units, could theoretically lend itself to applications in polymer chemistry or materials science. The conjugated system might also impart interesting photophysical properties. However, without any foundational research into its properties and biological activity, any discussion of its use in fields such as medicinal chemistry or agrochemistry would be unfounded.
Pursuit of Sustainable Synthesis and Green Chemistry Innovations for this compound Production
The principles of green chemistry aim to develop environmentally benign chemical processes. chemsrc.comresearchgate.net For a compound like this compound, this would involve the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous reagents and solvents. google.com Innovations in catalysis, such as biocatalysis or the use of earth-abundant metal catalysts, could play a significant role in developing a sustainable synthesis. However, as no standard synthesis for this compound is documented, the application of green chemistry principles remains a future aspiration.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Ethenylhept-5-en-2-one, and how can reproducibility be ensured across different laboratory settings?
- Methodological Answer: Prioritize stepwise documentation of reaction conditions (e.g., solvent purity, catalyst loading, temperature gradients) and purification techniques (e.g., column chromatography with standardized solvent systems). Use NMR and GC-MS to verify intermediate and final product identity, referencing protocols from peer-reviewed syntheses . Reproducibility requires strict control of variables (e.g., inert atmosphere for ethenyl group stability) and validation through triplicate trials with statistical reporting of yields .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are common pitfalls in data interpretation?
- Methodological Answer: Combine / NMR (to confirm olefinic proton environments and ketone functionality) with IR spectroscopy (C=O stretch at ~1700 cm). GC-MS is critical for purity assessment, but ensure column compatibility with α,β-unsaturated ketones to avoid decomposition. Common pitfalls include misassignment of solvent peaks (e.g., residual DMSO in NMR) and overreliance on single spectroscopic methods .
Q. How does the stability of this compound vary under different storage conditions, and what experimental protocols are recommended for stability testing?
- Methodological Answer: Design accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), light exposure (UV-vis irradiation), and humidity. Monitor degradation via HPLC at regular intervals, using Arrhenius kinetics to predict shelf life. Include inert gas purging for oxygen-sensitive samples .
Advanced Research Questions
Q. What reaction mechanisms have been proposed for the formation of this compound in catalytic systems, and how can competing pathways be experimentally distinguished?
- Methodological Answer: Use isotopic labeling (e.g., or ) to track carbon migration in aldol condensation or Michael addition pathways. Kinetic studies (variable-temperature NMR) and computational modeling (DFT) can differentiate between concerted and stepwise mechanisms. Compare turnover frequencies under varied catalyst loading to identify rate-determining steps .
Q. How can computational chemistry methods (e.g., DFT) be integrated with experimental data to predict novel derivatives of this compound with enhanced properties?
- Methodological Answer: Perform DFT calculations to optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps for reactivity). Validate computational models by synthesizing top-ranked derivatives and comparing experimental vs. predicted NMR shifts or dipole moments. Use multivariate regression to refine computational parameters .
Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental observations in the reactivity of this compound?
- Methodological Answer: Conduct sensitivity analyses on computational parameters (e.g., basis sets, solvation models) to identify sources of discrepancy. Design "boundary condition" experiments (e.g., extreme pH or pressure) to test theoretical assumptions. Use error-propagation frameworks to quantify uncertainties in both computational and experimental data .
Q. How should researchers design multi-variable experiments to investigate substituent effects on the biological activity of this compound derivatives while maintaining statistical validity?
- Methodological Answer: Implement a factorial design (e.g., 2 factorial) to screen substituent positions (para/meta) and electronic effects (electron-withdrawing/donating groups). Control batch-to-batch variability via randomization and blocking. Use ANOVA with post-hoc Tukey tests to isolate significant factors, ensuring power analysis justifies sample sizes .
Data Presentation and Analysis Guidance
- Tables : Include raw kinetic data (e.g., rate constants ± SD) alongside processed results (e.g., activation energies) .
- Graphs : Use error bars for triplicate measurements in stability studies; annotate computational vs. experimental correlations with R values .
- Statistical Reporting : Specify software (e.g., OriginLab, JMP) and tests (e.g., t-test for purity comparisons) in methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
